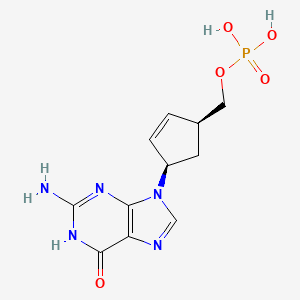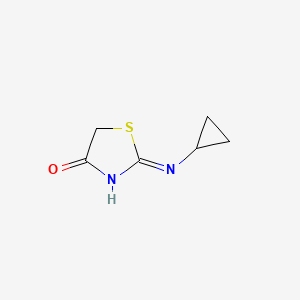![molecular formula C8H9N3O B1384361 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 1057670-30-0](/img/structure/B1384361.png)
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
説明
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . These compounds are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are known for their significant and diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A recent study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is characterized by a pyrazole ring fused to a pyridine ring . The exact structure can be found in chemical databases or literature .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives have been found to exhibit significant inhibitory activity in certain chemical reactions . For example, some compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to the control drug sorafenib .科学的研究の応用
Synthesis Strategies
This compound is part of the 1H-pyrazolo[3,4-b]pyridine derivatives family, which has seen extensive research from 2017 to 2021 regarding synthetic strategies and approaches. The methods are systematized based on how the pyrazolopyridine system is assembled, with each method’s advantages and drawbacks considered .
Anticancer Applications
There has been research on the in vitro anticancer screening of synthesized compounds related to this chemical structure. This indicates its potential use in developing new anticancer drugs .
Fluorescence Properties
Compounds within this group have demonstrated strong fluorescence, which can be observed under UV light. This property is significant for applications in fluorescence microscopy and as fluorescent markers in biological systems .
Biomedical Applications
Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in literature, including patents, indicating a broad range of biomedical applications. These could include drug development and diagnostic tools .
Photophysical Properties
The photophysical properties of these compounds have been studied for over a century, with research focusing on their synthesis and their potential use in photodynamic therapy and as photoactive materials .
作用機序
Pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, have been studied for their inhibitory activities against Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . One study found that compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
将来の方向性
The future directions in the research of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . More studies are needed to fully understand their mechanisms of action and to optimize their properties for specific applications.
特性
IUPAC Name |
1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h3-4H,1-2H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHJXPFJKXUWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
CAS RN |
1057670-30-0 | |
| Record name | 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)


![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)

![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)



![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)
